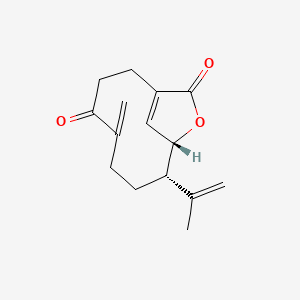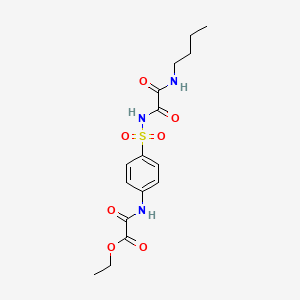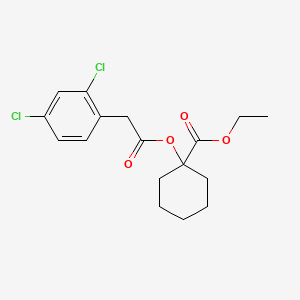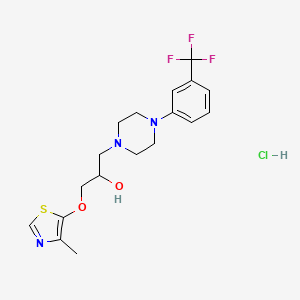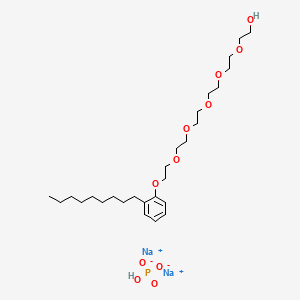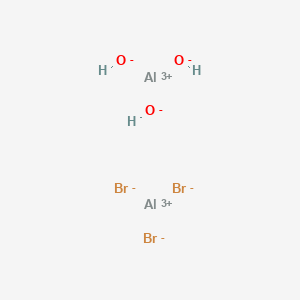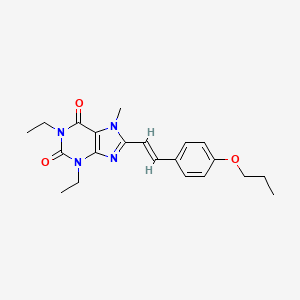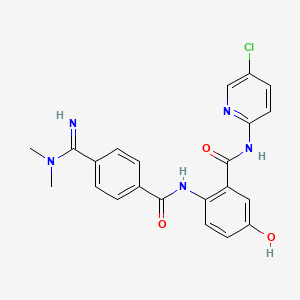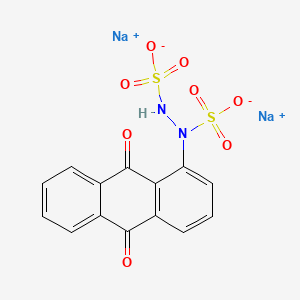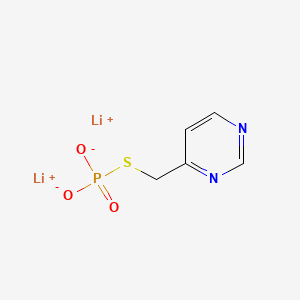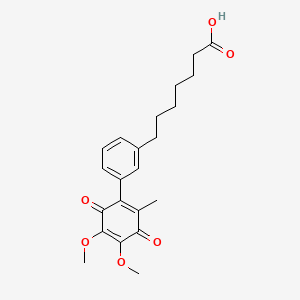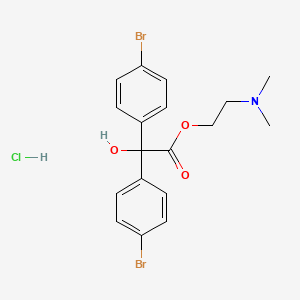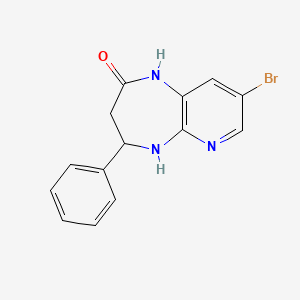![molecular formula C17H7Cl4NO2S B12767993 6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one CAS No. 52000-83-6](/img/structure/B12767993.png)
6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one is a complex organic compound with a unique structure that includes multiple chlorine atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the thermal treatment of 1,4-benzoquinone and its homologues with 3,4-dichlorothiophene 1,1-dioxide, followed by oxidation to afford the corresponding 6,7-dichloro-1,4-naphthoquinones . These intermediates can then be further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: This compound is also a chlorinated quinone with similar oxidative properties.
5,7-Dichloro-8-hydroxyquinoline: Another chlorinated compound with potential biological activities.
Uniqueness
6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one is unique due to its specific structure, which includes a fused ring system and multiple chlorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
52000-83-6 |
|---|---|
Molecular Formula |
C17H7Cl4NO2S |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
6,7-dichloro-2-(5,7-dichloro-3-hydroxy-4-methyl-1-benzothiophen-2-yl)indol-3-one |
InChI |
InChI=1S/C17H7Cl4NO2S/c1-5-8(19)4-9(20)16-10(5)15(24)17(25-16)13-14(23)6-2-3-7(18)11(21)12(6)22-13/h2-4,24H,1H3 |
InChI Key |
JWOLPCVFVBCVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=C(C=C1Cl)Cl)C3=NC4=C(C3=O)C=CC(=C4Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


